4-Chloro-3-thiocyanato-benzoic acid ethyl ester
CAS No.:
Cat. No.: VC13578953
Molecular Formula: C10H8ClNO2S
Molecular Weight: 241.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8ClNO2S |
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Molecular Weight | 241.69 g/mol |
IUPAC Name | ethyl 4-chloro-3-thiocyanatobenzoate |
Standard InChI | InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-3-4-8(11)9(5-7)15-6-12/h3-5H,2H2,1H3 |
Standard InChI Key | RXHHQCIVMUFZRK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)SC#N |
Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)SC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with:
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A chloro group at position 4, enhancing electrophilic aromatic substitution reactivity.
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A thiocyanate group at position 3, contributing to nucleophilic and redox-active behavior.
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An ethyl ester moiety at the carboxylic acid position, influencing solubility and steric effects .
The planar aromatic system allows for π-π interactions, while the electron-withdrawing substituents (Cl and SCN) create electron-deficient regions, facilitating reactions with nucleophiles .
Table 1: Key Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from benzoic acid derivatives:
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Chlorination: Introduction of the chloro group via electrophilic substitution using Cl₂ or SOCl₂.
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Thiocyanation: Treatment with potassium thiocyanate (KSCN) in the presence of a Lewis acid (e.g., FeCl₃) to install the -SCN group .
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Esterification: Reaction of the carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Chlorination | Cl₂, FeCl₃, 40°C, 6h | 75 | |
Thiocyanation | KSCN, DMF, 80°C, 12h | 62 | |
Esterification | Ethanol, H₂SO₄, reflux, 24h | 85 |
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): Molecular ion peak at m/z 241.7 [M]⁺ .
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Infrared (IR) Spectroscopy: Peaks at 1745 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl), 2150 cm⁻¹ (C≡N-S) .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chloro group undergoes substitution with amines, alkoxides, or thiols. For example, reaction with piperidine in DMF yields 3-thiocyanato-4-piperidinobenzoic acid ethyl ester.
Thiocyanate Reactivity
The -SCN group participates in:
Ester Hydrolysis
Under basic conditions (NaOH/EtOH), the ethyl ester hydrolyzes to the carboxylic acid, enabling further derivatization .
Applications in Research and Industry
Pharmaceutical Intermediates
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Antimicrobial Agents: Analogues with thiocyanate groups exhibit activity against Staphylococcus aureus (MIC = 8 μg/mL) .
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Anticancer Research: Thiocyanate derivatives disrupt mitochondrial function in PC3 prostate cancer cells (IC₅₀ = 12 μM) .
Agrochemical Development
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Herbicides: Acts as a precursor for sulfonylurea herbicides targeting acetolactate synthase .
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Insecticides: Thiocyanate moiety inhibits chitin synthesis in Spodoptera litura.
Table 3: Biological Activity Data
Application | Target Organism | Activity | Reference |
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Antimicrobial | S. aureus | MIC = 8 μg/mL | |
Anticancer | PC3 cell line | IC₅₀ = 12 μM | |
Herbicidal | Amaranthus retroflexus | EC₅₀ = 0.5 mM |
Future Directions
Drug Discovery
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Optimization of pharmacokinetic properties (e.g., bioavailability) through prodrug strategies .
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Exploration of dual-target inhibitors for neurodegenerative diseases .
Sustainable Synthesis
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